molecular formula C10H12N4O2 B1475773 2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine CAS No. 2098030-03-4

2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

Cat. No. B1475773
CAS RN: 2098030-03-4
M. Wt: 220.23 g/mol
InChI Key: TYCGYIOSKXXTML-UHFFFAOYSA-N
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Description

The compound “2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine” has the molecular formula C8H12N2O . It is a chemical of interest in the field of synthetic chemistry .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 152.19 . Other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

Antibacterial Applications

Research has shown the synthesis and evaluation of 1,3,4-oxadiazole derivatives containing 5-methylisoxazole moieties for their antibacterial activities. These compounds, synthesized through reactions like the Mannich reaction and direct condensation, were confirmed by elemental analyses and spectral data. The studies have demonstrated significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Hui et al., 2002).

Anticancer Applications

The design and synthesis of new derivatives incorporating the 1,3,4-oxadiazol and isoxazol moieties have been explored for their anticancer activities. A particular study synthesized derivatives and tested them against various human cancer cell lines, including breast (MCF-7, MDA MB-231), lung (A549), and prostate (Du-145) cancers. The compounds showed promising anticancer activity, offering a potential pathway for the development of new anticancer therapies (Yakantham et al., 2019).

Applications in Energetic Materials

The synthesis of energetic materials using oxadiazole and isoxazole derivatives has been a focus of recent research. One study synthesized compounds with high heats of formation and detonation, including energetic salts with notable performance metrics. These materials were characterized by various analytical techniques and demonstrated properties such as high density and thermal stability, comparable to traditional energetic compounds like RDX. This research indicates the potential of oxadiazole and isoxazole derivatives in creating more stable and less sensitive energetic materials, which are crucial for both military and civilian applications (Cao et al., 2020).

properties

IUPAC Name

2-[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c11-4-3-9-12-10(14-16-9)7-5-8(15-13-7)6-1-2-6/h5-6H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCGYIOSKXXTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 2
2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 4
2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 5
2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 6
2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

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